molecular formula C11H10N4 B3358010 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- CAS No. 77094-09-8

1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl-

Cat. No.: B3358010
CAS No.: 77094-09-8
M. Wt: 198.22 g/mol
InChI Key: GRJSUQSEOBSSJI-UHFFFAOYSA-N
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Description

Contextualization within Imidazoquinoline Chemistry and Derivatives

1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- is a member of the imidazoquinoline class of compounds, which are heterocyclic molecules characterized by a fused imidazole (B134444) and quinoline (B57606) ring system. The specific nomenclature, imidazo[4,5-f]quinoline, denotes the precise arrangement of these fused rings.

The structure of 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- is distinguished by several key features:

An imidazo[4,5-f]quinoline core : This forms the fundamental scaffold of the molecule.

A 2-amino group : An amine substituent at the 2-position of the imidazole ring is a common feature in many biologically active imidazoquinolines and is often crucial for their immunomodulatory effects.

A 5-methyl group : The presence of a methyl group at the 5-position of the quinoline ring differentiates this compound from many other well-studied imidazoquinolines. The positioning of substituents on the quinoline ring can significantly influence the molecule's biological activity and pharmacokinetic properties.

Derivatives of the imidazoquinoline scaffold have been the subject of extensive research, leading to the development of compounds with a range of biological activities. The substitution pattern on the heterocyclic core is a key determinant of these activities.

Historical Perspective of Imidazoquinoline Research Trajectories

The investigation into imidazoquinolines dates back to the 1980s when the first patents for this class of compounds were filed. nih.gov A significant milestone in the history of imidazoquinoline research was the development of Imiquimod, which was approved by the FDA in 1997 for the treatment of basal cell carcinoma. nih.govnih.gov At the time of its approval, its ability to induce interferon-α was recognized, but the precise mechanism of action remained elusive. nih.gov

A pivotal breakthrough occurred in 2002 when researchers definitively linked the immunomodulatory effects of imidazoquinolines to their agonist activity at Toll-like receptor 7 (TLR7). nih.gov Subsequent research further established that some imidazoquinolines, such as Resiquimod, are also potent agonists of Toll-like receptor 8 (TLR8). nih.govnih.gov These discoveries catalyzed a surge in research aimed at synthesizing and evaluating new imidazoquinoline derivatives with tailored TLR agonist activity for a variety of therapeutic applications, including as vaccine adjuvants and anticancer agents. nih.govnorthwestern.edunih.gov

Significance of 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- in Contemporary Medicinal Chemistry and Chemical Biology

The primary significance of imidazoquinolines in modern medicinal chemistry lies in their role as modulators of the innate immune system through the activation of TLR7 and TLR8. nih.gov These receptors are key components of the immune system that recognize pathogen-associated molecular patterns, such as single-stranded viral RNA. nih.gov Upon activation by an agonist, TLR7 and TLR8 trigger downstream signaling pathways that lead to the production of a variety of pro-inflammatory cytokines and chemokines, thereby mounting an immune response. nih.gov

The structure-activity relationship (SAR) studies of imidazoquinolines have revealed that modifications at various positions of the scaffold can profoundly impact their potency and selectivity for TLR7 and TLR8. For instance, the nature of the substituent at the C2 position has been shown to be a critical determinant of TLR7 and TLR8 activity. nih.govacs.org While specific research on 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- is not extensively documented in publicly available literature, its structural features suggest it is a subject of interest in the ongoing exploration of novel immunomodulators. The 5-methyl substitution on the quinoline ring could potentially influence the compound's binding affinity to TLRs or alter its pharmacokinetic profile.

Table 1: Structure-Activity Relationship of Selected Imidazoquinoline Derivatives

Compound C2-Substituent N1-Substituent Key Activity
Imiquimod H Isobutyl TLR7 agonist
Resiquimod Ethoxymethyl H Potent TLR7/8 agonist
Gardiquimod H 2-methylpropyl TLR7 agonist

Rationale for Continued Investigation and Research Focus Areas

The continued investigation of novel imidazoquinoline derivatives like 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- is driven by several key factors. A primary goal is the development of compounds with enhanced potency and selectivity for either TLR7 or TLR8, which could lead to more targeted therapeutic effects with potentially fewer side effects. acs.org

Furthermore, there is significant interest in discovering imidazoquinolines that induce unique cytokine profiles. For example, researchers have identified derivatives that can stimulate the production of inflammatory cytokines through a TLR7/8-independent pathway, suggesting the existence of alternative mechanisms of action for this class of compounds. nih.govacs.org The exploration of substitutions at positions like the 5-position on the quinoline ring is a logical step in the systematic exploration of the chemical space around the imidazoquinoline scaffold.

Current research focus areas include:

The synthesis of novel imidazoquinoline libraries with diverse substitution patterns.

The evaluation of these compounds for their TLR7 and TLR8 agonist activity.

The characterization of the cytokine and chemokine expression profiles induced by new derivatives.

The investigation of the therapeutic potential of novel imidazoquinolines in models of cancer, infectious diseases, and allergic disorders. nih.gov

The synthesis and study of 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- and related compounds will contribute to a deeper understanding of the structure-activity relationships governing the immunological activity of imidazoquinolines and may lead to the discovery of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3H-imidazo[4,5-f]quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-6-5-8-10(15-11(12)14-8)7-3-2-4-13-9(6)7/h2-5H,1H3,(H3,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJSUQSEOBSSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1N=CC=C3)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227876
Record name 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77094-09-8
Record name 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077094098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Structural Elucidation in Research

General Synthetic Approaches to the 1H-Imidazo(4,5-f)quinoline Core Scaffold

The construction of the 1H-imidazo[4,5-f]quinoline core can be broadly categorized into two primary retrosynthetic strategies: formation of the imidazole (B134444) ring onto a pre-existing quinoline (B57606) moiety, or construction of the pyridine (B92270) ring onto a benzimidazole (B57391) precursor. researchgate.net

The more prevalent approach involves the cyclization of the imidazole ring from an appropriately substituted quinoline. This typically starts with a 5,6-diaminoquinoline derivative. One classic method is the Weidenhagen reaction, which involves the condensation of a 1,2-diamine, in this case, quinoline-5,6-diamine, with an aldehyde (like furfural) or a carboxylic acid to form the imidazole ring. researchgate.net

Another significant strategy is the Pictet-Spengler cyclization. A modified Pictet-Spengler approach has been utilized for the synthesis of related imidazo[4,5-c]quinolines, suggesting its potential applicability to the [4,5-f] isomer. researchgate.netrsc.org This method involves the condensation of an amine with an aldehyde or ketone, followed by a ring-closing reaction. For the 1H-imidazo[4,5-f]quinoline scaffold, this could entail the reaction of a suitable amino-substituted quinoline with a source of the remaining imidazole atoms.

Furthermore, multi-step procedures starting from 5-aminobenzimidazoles have been employed to prepare 2-arylimidazo[4,5-f]quinolin-9-ols, demonstrating the viability of building the pyridine ring onto an existing imidazole core. nih.gov The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule. researchgate.net

Specific Synthetic Routes and Strategies for 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl-

A logical approach would commence with a suitably substituted quinoline, such as 5-methylquinoline. The key intermediate would be 2-amino-5-methylquinoline-5,6-diamine. The synthesis could proceed as follows:

Nitration: The starting material, 5-methylquinoline, would undergo nitration to introduce nitro groups at the 5- and 6-positions.

Reduction: The resulting dinitro compound would then be reduced to the corresponding 5,6-diamine, 5-methylquinoline-5,6-diamine.

Cyclization with Cyanogen (B1215507) Bromide: The crucial step of forming the 2-amino-imidazole ring can be achieved by reacting the 5,6-diamine with cyanogen bromide (BrCN). This reaction is a common method for introducing an amino group at the 2-position of an imidazole ring fused to an aromatic system.

An alternative final step could involve cyclization with a thiourea (B124793) derivative followed by desulfurization to yield the 2-amino functionality. The purification of the final product would likely involve chromatographic techniques.

Asymmetric Synthesis and Stereochemical Control Research

A review of the current scientific literature reveals a notable scarcity of research focused on the asymmetric synthesis and stereochemical control of 1H-imidazo[4,5-f]quinoline derivatives. While asymmetric synthesis is a critical field in the preparation of chiral quinoline-based compounds, specific methodologies tailored to the imidazo[4,5-f]quinoline scaffold are not well-documented. The planar, aromatic nature of the core ring system means that chirality is typically introduced via substituents on the scaffold. Future research may explore the development of stereoselective methods for introducing chiral side chains or for the synthesis of atropisomeric analogues, should steric hindrance around the biaryl axis be sufficient to allow for the isolation of stable enantiomers.

Strategies for Diversification and Synthesis of Novel Analogues and Derivatives

The diversification of the 1H-imidazo[4,5-f]quinoline scaffold is crucial for exploring structure-activity relationships (SAR) and developing novel compounds with enhanced biological profiles. Strategies for diversification can be categorized by modifications to functional groups, manipulations of the ring system, and analysis of substitution patterns.

Functional Group Modifications

Functional group modifications are a primary means of generating analogues. For the related 1H-imidazo[4,5-c]quinoline system, extensive modifications have been reported, which can be extrapolated to the [4,5-f] isomer. Key positions for modification include:

N-1 Position of the Imidazole Ring: Alkylation at this position is a common strategy. For instance, various alkyl and benzyl (B1604629) groups have been introduced at the 1-position of the imidazo[4,5-c]quinoline core to probe its effect on biological activity. binghamton.edu

C-2 Position of the Imidazole Ring: A wide range of substituents can be introduced at the C-2 position. This is often achieved by selecting the appropriate carboxylic acid or aldehyde in the initial cyclization step. nih.gov For example, hydrophobic alkyl and cycloalkyl groups have been installed at this position. nih.gov

Amino Group at C-2: The 2-amino group of the target compound serves as a handle for further derivatization, such as acylation or the introduction of various alkyl or aryl substituents.

Quinoline Ring: The quinoline portion of the molecule can be functionalized through electrophilic aromatic substitution reactions, such as halogenation or nitration, to introduce substituents that can modulate the electronic properties and steric profile of the molecule. researchgate.net

Ring System Manipulations

Manipulations of the core ring system are less common but offer a pathway to novel scaffolds. This can include:

Ring Opening: Under specific conditions, such as photoredox catalysis, related imidazo[1,5-a]quinolines have been shown to undergo ring-opening reactions to form imides. While this represents a decomposition of the core, it highlights the potential for controlled ring-opening to access different classes of compounds.

Fusion of Additional Rings: The synthesis of pyrido-fused imidazo[4,5-c]quinolines has been achieved through a one-pot sequential Pictet-Spengler cyclization strategy. rsc.org This demonstrates the feasibility of annulating additional heterocyclic rings onto the existing scaffold to create more complex polycyclic systems.

Substitution Pattern Analysis in Synthetic Design

The design of synthetic routes is heavily influenced by the desired substitution pattern. Structure-activity relationship studies on related imidazo[4,5-c]quinolines have shown that the nature and position of substituents significantly impact biological activity. For example, in a series of A3 adenosine (B11128) receptor positive allosteric modulators, hydrophobic alkyl and cycloalkyl substitutions at the 2-position and specific dichlorophenyl groups at the 4-amino position were found to be beneficial for activity. nih.gov

Advanced Spectroscopic and Analytical Methods for Structural Characterization in Research Contexts

The unambiguous determination of the chemical structure of 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- relies on a combination of sophisticated spectroscopic and analytical techniques. These methods provide complementary information, from the connectivity of atoms and the carbon-hydrogen framework to the precise molecular weight, elemental composition, and three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra would be essential for confirming the identity of 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl-.

In a ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the proton signals would confirm the arrangement of atoms. For the target molecule, one would expect to observe distinct signals corresponding to the protons on the fused aromatic rings, a singlet for the methyl group, and signals for the amine (NH₂) and imidazole (NH) protons. The position of the methyl singlet would be a key differentiator from its isomers, such as IQ, where the methyl group is attached to a nitrogen atom and thus appears at a different chemical shift. nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the precise connectivity of the molecular framework.

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- (Note: This table is illustrative, based on typical chemical shifts for related heterocyclic systems.)

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH (Quinoline/Imidazole)7.5 - 8.8Doublet, Triplet, Singlet
Amine NH₂7.0 - 7.5Broad Singlet
Imidazole NH11.0 - 13.0Broad Singlet
Methyl CH₃2.5 - 2.8Singlet

Mass spectrometry is critical for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- (C₁₁H₁₀N₄), allowing for the confident determination of its elemental composition. For the neutral molecule, the calculated monoisotopic mass is approximately 198.0956 u.

Electrospray ionization (ESI) is a common technique used for this class of compounds, which would typically produce a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 199.1033. nih.govnih.gov

Table 2: Predicted Mass Spectrometric Data for 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl-

IonFormulaCalculated m/zDescription
[M+H]⁺[C₁₁H₁₁N₄]⁺199.1033Protonated Molecular Ion
[M+H-NH₃]⁺[C₁₁H₈N₃]⁺182.0767Loss of Ammonia
[M+H-HCN]⁺[C₁₀H₁₀N₃]⁺172.0870Loss of Hydrogen Cyanide

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

While a crystal structure for 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- has not been reported in the literature, analysis of related imidazoquinoline derivatives reveals key structural features. For instance, studies on compounds like 1-(2-Methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine show that the fused imidazole and quinoline ring systems are typically coplanar. iucr.org In the solid state, molecules are often linked by intermolecular hydrogen bonds involving the amine groups and nitrogen atoms of the heterocyclic rings, forming extended chains or networks. iucr.org A successful crystallographic analysis of the title compound would definitively confirm the position of the 5-methyl group and provide invaluable insight into its solid-state conformation and packing arrangement.

Table 3: Example Crystallographic Data for a Related Imidazoquinoline Derivative (Data for 1-(2-Methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine) iucr.org

ParameterValue
Crystal SystemOrthorhombic
Space GroupP 2₁ 2₁ 2₁
a (Å)8.1306 (9)
b (Å)9.7446 (11)
c (Å)15.7357 (18)
Volume (ų)1246.7 (2)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific bond stretching and bending modes.

For 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl-, the IR spectrum would be expected to show characteristic bands confirming its key structural features. These would include N-H stretching vibrations for the primary amine (typically two bands) and the imidazole N-H group in the 3200-3500 cm⁻¹ region. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹. The "fingerprint region" (below 1650 cm⁻¹) would contain a complex series of bands corresponding to C=C and C=N stretching of the aromatic rings, as well as N-H bending vibrations.

Table 4: Predicted Characteristic Infrared (IR) Absorption Bands for 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl-

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch (Amine, Imidazole)3200 - 3500Medium-Strong
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch (Methyl)2850 - 2980Medium-Weak
C=N / C=C Stretch (Aromatic Rings)1500 - 1650Strong
N-H Bend (Amine)1580 - 1640Medium-Strong

Following a comprehensive search for preclinical research on the specific chemical compound 1H-Imidazo[4,5-f]quinolin-2-amine, 5-methyl- , it has been determined that there is no publicly available scientific literature detailing its biological activities and mechanistic investigations.

Searches for this compound in relation to Toll-like Receptor (TLR) agonism, downstream signaling pathways, and the induction of specific cytokines and chemokines such as Interferon Alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) did not yield any specific research findings.

While the broader class of imidazoquinolines is well-documented for its immunostimulatory properties, particularly as TLR7 and TLR8 agonists, this information is not specific to the 5-methyl substituted variant requested. Adhering to the strict requirement to focus solely on "1H-Imidazo[4,5-f]quinolin-2-amine, 5-methyl-", no data could be found to populate the requested article structure. Therefore, the article cannot be generated at this time.

Biological Activities and Mechanistic Investigations Preclinical Focus

Immunostimulatory Potentials and Underlying Mechanisms.

Cellular Immune Response Modulation

Research into the imidazoquinoline class of compounds, to which 1H-Imidazo[4,5-f]quinolin-2-amine, 5-methyl- belongs, has identified them as potent modulators of the innate and adaptive immune systems. A key mechanism for many compounds in this family is the activation of Toll-like receptors (TLRs), particularly TLR7 and TLR8. researchgate.net These receptors, when triggered, stimulate the release of proinflammatory cytokines that are crucial in fighting infectious diseases. researchgate.net

While direct studies on 1H-Imidazo[4,5-f]quinolin-2-amine, 5-methyl- are not extensively detailed in available literature, the broader class of 1H-imidazo[4,5-c]quinolines is known to induce the production of cytokines, especially interferon (IFN), in human peripheral blood mononuclear cells (hPBMCs). nih.gov The induction of interferon biosynthesis is a hallmark of these molecules. googleapis.com This activity is central to their biological effects, as interferons are critical signaling proteins that orchestrate the immune response to viral and other microbial pathogens. For instance, the structural isomer 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) has been shown to induce inflammation, though its mechanism may involve different pathways such as TLR4 signaling. nih.gov The general immune-modulating capacity of the imidazoquinoline scaffold suggests a potential for activating various immune cells, although specific data on dendritic cell activation or lymphocyte proliferation for 1H-Imidazo[4,5-f]quinolin-2-amine, 5-methyl- remains to be elucidated.

Antiviral Research

The antiviral properties of imidazoquinoline derivatives are primarily attributed to their ability to stimulate the host's innate immune system rather than direct inhibition of viral replication. researchgate.netnih.gov

Broad-Spectrum Antiviral Activity Investigations

The mechanism of inducing endogenous interferon production gives imidazoquinolines a potential for broad-spectrum antiviral activity. nih.govgoogleapis.com By stimulating the host to produce cytokines, these compounds can help establish a systemic antiviral state, which is not limited to a single type of virus. For example, some related compounds have demonstrated inhibitory effects against both influenza A and B viruses. nih.gov Similarly, related imidazo[4,5-b]pyridines have been evaluated for activity against a broad panel of DNA and RNA viruses. nih.gov

Specific Viral Replication Inhibition Studies

While many imidazoquinolines show no direct antiviral activity in cell culture systems, their ability to induce interferon leads to potent in vivo effects against certain viruses. researchgate.netnih.gov

Herpes Simplex Virus (HSV): Several 1H-imidazo[4,5-c]quinolines have shown potent inhibition of virus lesion development in preclinical models of herpes simplex virus-2 infection. researchgate.netnih.gov This in vivo antiviral activity is attributed to the induction of interferon. nih.gov A patent also describes the use of 1H-imidazo[4,5-c]quinolin-4-amines for treating herpes infections. googleapis.com

Influenza: Research has identified some quinoline-based compounds as inhibitors of influenza A and B viruses. nih.gov Certain 4-[(quinolin-4-yl)amino]benzamide derivatives have also been designed and evaluated as novel anti-influenza virus agents. mdpi.com

HIV: Specific studies detailing the inhibition of HIV replication by 1H-Imidazo[4,5-f]quinolin-2-amine, 5-methyl- are not prominent in the reviewed literature.

Mechanistic Insights into Antiviral Action

The primary antiviral mechanism for this class of compounds is indirect. Instead of targeting viral enzymes or proteins, they act as immune response modifiers. nih.gov Many derivatives of 1H-imidazo[4,5-c]quinoline function as agonists for Toll-like receptor 7 (TLR7). researchgate.net Activation of TLR7 on immune cells, such as plasmacytoid dendritic cells, triggers a signaling cascade that results in the production and secretion of alpha-interferon (IFN-α) and other cytokines. nih.govgoogleapis.com These cytokines then act on other cells to induce the expression of hundreds of interferon-stimulated genes, which have various antiviral functions, including degrading viral RNA and inhibiting protein synthesis, thereby creating an effective antiviral state within the host.

Antimicrobial Research

Antibacterial Studies against Various Pathogens

Various derivatives of the imidazoquinoline scaffold have been synthesized and evaluated for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria. semanticscholar.orgnih.gov These studies indicate that the core structure is a viable pharmacophore for developing new antibacterial agents.

A series of synthesized 1-methyl-2-phenyl-1H-imidazo[4,5-f]-quinoline derivatives showed activity against several bacterial strains. semanticscholar.org Similarly, other research involving thio-, chloro-, and hydroxyl-functionalized imidazoquinolines demonstrated that certain derivatives, particularly those with electron-withdrawing substituents, exhibited notable antibacterial efficacy. nih.gov

The table below summarizes the antibacterial activity of some representative imidazoquinoline derivatives from preclinical studies.

Compound ClassBacterial StrainActivity MeasurementResultReference
1-methyl-2-phenyl-1H-imidazo[4,5-f]-quinolinesBacillus subtilis (Gram-positive)Minimum Inhibitory Concentration (MIC)Good Activity semanticscholar.org
1-methyl-2-phenyl-1H-imidazo[4,5-f]-quinolinesStaphylococcus aureus (Gram-positive)Minimum Inhibitory Concentration (MIC)Good Activity semanticscholar.org
1-methyl-2-phenyl-1H-imidazo[4,5-f]-quinolinesEscherichia coli (Gram-negative)Minimum Inhibitory Concentration (MIC)Good Activity semanticscholar.org
1-methyl-2-phenyl-1H-imidazo[4,5-f]-quinolinesPseudomonas aeruginosa (Gram-negative)Minimum Inhibitory Concentration (MIC)Good Activity semanticscholar.org
Chloro-functionalized imidazoquinoline (Compound 5f)Staphylococcus aureus (Gram-positive)Minimum Inhibitory Concentration (MIC)Effective nih.gov
Chloro-functionalized imidazoquinoline (Compound 5f)Aeromonas hydrophila (Gram-negative)Minimum Inhibitory Concentration (MIC)Effective nih.gov
Chloro-functionalized imidazoquinoline (Compound 5f)Salmonella typhi (Gram-negative)Minimum Inhibitory Concentration (MIC)Effective nih.gov

Antifungal Studies

There is no available scientific literature detailing in vitro or in vivo studies on the antifungal activity of 1H-Imidazo[4,5-f]quinolin-2-amine, 5-methyl-. Research on the efficacy of this specific compound against various fungal strains has not been published.

Mechanistic Elucidation of Antimicrobial Action

Due to the absence of studies on its antimicrobial properties, the mechanism of action of 1H-Imidazo[4,5-f]quinolin-2-amine, 5-methyl- against microbial targets has not been investigated or reported.

Anticancer Research (Preclinical, in vitro and in vivo models)

No preclinical studies, either in vitro or in vivo, focusing on the anticancer properties of 1H-Imidazo[4,5-f]quinolin-2-amine, 5-methyl- have been identified in the scientific literature. While the broader class of imidazoquinolines has been a subject of cancer research, data specific to this 5-methyl derivative is not available.

Inhibition of Cancer Cell Proliferation and Viability

There are no published research findings that assess the ability of 1H-Imidazo[4,5-f]quinolin-2-amine, 5-methyl- to inhibit the proliferation or reduce the viability of cancer cell lines.

Induction of Apoptosis and Programmed Cell Death

Scientific investigations into whether 1H-Imidazo[4,5-f]quinolin-2-amine, 5-methyl- can induce apoptosis or other forms of programmed cell death in cancer cells have not been reported.

Modulation of Cell Cycle Progression

There is no available data on the effects of 1H-Imidazo[4,5-f]quinolin-2-amine, 5-methyl- on the cell cycle of cancerous cells.

Angiogenesis Inhibition Studies

No studies have been published that explore the potential of 1H-Imidazo[4,5-f]quinolin-2-amine, 5-methyl- to inhibit angiogenesis.

Immunomodulatory Effects in Cancer Microenvironment

There is currently no available research detailing the immunomodulatory effects of 5-methyl-1H-imidazo[4,5-f]quinolin-2-amine within the context of the cancer microenvironment. Preclinical studies investigating its impact on immune cell populations, cytokine profiles, or signaling pathways integral to anti-tumor immunity have not been reported.

Other Reported Biological Activities and Preliminary Investigations

Beyond the scope of immunomodulation in cancer, there is a lack of published preliminary investigations into other potential biological activities of 5-methyl-1H-imidazo[4,5-f]quinolin-2-amine. Reports on its efficacy in other therapeutic areas or its fundamental biological interactions at a preclinical level are not present in the current body of scientific literature.

While research exists for structurally related compounds, such as certain imidazoquinoline and imidazopyridine derivatives which have shown activities ranging from Toll-like receptor (TLR) agonism to kinase inhibition, no such data is specifically available for the 5-methyl substituted 1H-imidazo[4,5-f]quinolin-2-amine. The scientific community awaits future research to elucidate the potential therapeutic value and biological functions of this specific molecule.

Information regarding the biological activity and molecular interactions of the chemical compound 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- is not available in the public domain.

Extensive searches of scientific literature and chemical databases have yielded no specific data on the molecular targets, receptor interactions, enzymatic activity, or effects on cellular signaling pathways for the compound 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl-.

While a chemical entity with this name is registered, as evidenced by its presence in chemical databases like PubChem (CID 153821), there is no associated published research detailing its pharmacological or biological properties. nih.gov The scientific literature primarily focuses on related but structurally distinct imidazoquinoline derivatives. These include the well-characterized mutagen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and various 1H-imidazo[4,5-c]quinolin-4-amine derivatives investigated as modulators of adenosine (B11128) receptors or Toll-like receptors. scbt.comcaymanchem.comnih.govnih.gov

Due to the absence of any specific research findings for 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl-, it is not possible to provide information on the following as requested:

Molecular Targets and Receptor Interactions

Off-Target Activity Profiling in Research.

Without any available scientific data, a detailed article on the molecular targets and receptor interactions of this specific compound cannot be generated.

Structure Activity Relationship Sar Studies and Analogue Design

Systematic Investigation of Structural Modifications on Biological Activity

Systematic studies on the 2-aminoimidazo[4,5-f]quinoline scaffold have demonstrated that the position of methyl group substitutions significantly alters the biological activity, particularly mutagenicity. The parent compound, 2-aminoimidazo[4,5-f]quinoline, which lacks any methyl groups, exhibits very weak mutagenic potential. nih.gov However, the introduction of methyl groups at specific positions on the heterocyclic ring system dramatically influences this activity.

Research involving a series of methylated analogues tested on Salmonella typhurium TA98 has provided a clear picture of these structural effects. The addition of a methyl group at the N-3 position, forming 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), results in a potent mutagen. nih.gov Further modifications to this core structure have been systematically evaluated to build a comprehensive SAR profile. For instance, the introduction of an additional methyl group at the C-4 position was found to enhance mutagenicity, while adding a methyl group at the C-5 position, yielding the subject compound 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl-, led to a reduction in mutagenic activity. nih.gov

Rational Design Principles for Novel Analogues and Derivatives with Enhanced Efficacy or Selectivity

The established SAR provides clear principles for the rational design of new 2-aminoimidazo[4,5-f]quinoline analogues. These principles can be applied to either maximize or minimize a specific biological effect, such as mutagenicity.

Design for Attenuated Activity: To design analogues with reduced mutagenic potential, which would be a critical objective for developing therapeutic agents, modifications should focus on the C-5 position of the quinoline (B57606) ring. The observation that 5-methyl substitution reduces mutagenicity suggests that this position could be a key site for introducing substituents to detoxify the scaffold. nih.gov Furthermore, avoiding methylation on the imidazole (B134444) nitrogens, as seen in the weakly active parent compound, is a primary strategy for detoxification. nih.gov

Design for Enhanced Potency: Conversely, to design highly potent mutagenic compounds for research or as chemical probes, the design strategy should include methylation at the N-1 or N-3 position, coupled with a methyl group at the C-4 position. The data on 2-amino-1,4-dimethylimidazo[4,5-f]quinoline, the most potent analogue tested, exemplifies this design principle. nih.gov

These principles allow for the prospective design of novel derivatives with tailored biological activity profiles based on predictable outcomes of specific structural modifications.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design tool used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov In the absence of a known receptor structure, a pharmacophore model can be generated from a set of active and inactive molecules to guide the design of new compounds or to screen virtual libraries for novel hits. nih.govjubilantbiosys.com

For the 2-aminoimidazo[4,5-f]quinoline series, a hypothetical pharmacophore for mutagenic activity can be inferred from the SAR data. Key features would likely include:

A hydrogen bond donor (the 2-amino group).

Aromatic ring features corresponding to the planar heterocyclic system.

Specific regions where hydrophobic (methyl) substituents enhance activity (e.g., N-1, N-3, C-4) and other regions where they decrease it (e.g., C-5).

Quantitative structure-activity relationship (QSAR) models are another ligand-based approach that correlates the physicochemical properties of compounds with their biological activities. azolifesciences.com For this compound class, a QSAR model could quantify the effects of methyl group placement, electronic properties, and steric factors on mutagenic potency, providing a predictive tool for designing new analogues. While detailed pharmacophore or QSAR models specifically for 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- and its close analogues are not extensively published, the principles of these methods are routinely applied to similar heterocyclic scaffolds for various therapeutic targets.

Integration of Synthetic Chemistry and Biological Screening in SAR Campaigns

The development of a clear SAR profile for compounds like 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- is critically dependent on the close integration of synthetic chemistry and biological screening. This iterative process forms the core of SAR campaigns.

The workflow typically involves:

Synthesis of Analogues: Organic synthesis is employed to create a library of derivatives with systematic structural variations. For the imidazo[4,5-f]quinoline series, this involved the synthesis of different isomers and compounds with methyl groups at various positions. nih.gov

Biological Screening: The synthesized compounds are then evaluated in a relevant biological assay. In the case of the mutagenicity studies, this was the Salmonella Ames test, which measures the frequency of reverse mutations in bacterial strains upon exposure to the chemical, often in the presence of a metabolic activation system (S9 mix). nih.gov

Data Analysis and Iteration: The results from the screening are analyzed to identify structure-activity relationships. This knowledge informs the next round of design, where new analogues are conceived to test hypotheses, refine the SAR, and optimize for the desired activity profile.

This integrated approach allowed researchers to precisely map the effects of methylation on the 2-aminoimidazo[4,5-f]quinoline core, leading to the key finding that substitution at the C-5 position reduces mutagenic activity compared to other methylated analogues. nih.gov

Computational Chemistry and Molecular Modeling Studies

Prediction of Molecular Interactions and Binding Free Energies.

Researchers interested in the computational properties of 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- are encouraged to conduct novel studies to elucidate its behavior and potential interactions at a molecular level. Such research would be a valuable addition to the scientific understanding of this class of compounds.

Advanced Preclinical Research and in Vivo Models

Pharmacological Studies in Relevant Animal Models (excluding human trials).

No studies describing the pharmacological effects of 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- in animal models have been identified.

Efficacy Assessment in Disease Models (e.g., infectious diseases, immunological disorders, oncology models).

There is no available data on the efficacy of 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- in any animal models of disease.

Pharmacokinetic Investigations in Preclinical Systems (e.g., absorption, distribution, metabolism, excretion research focus).

No pharmacokinetic studies detailing the absorption, distribution, metabolism, or excretion of 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- in preclinical systems have been published.

Biodistribution and Target Engagement Studies in Animal Models.

Information on the biodistribution and target engagement of 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- in vivo is not available.

Evaluation of Immunological Responses in In Vivo Systems.

There are no studies available that evaluate the immunological responses to 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl- in in vivo systems.

Future Research Directions and Applications in Chemical Biology

Development as Research Probes for Target Elucidation.

Future research could focus on the development of 1H-Imidazo[4,5-f]quinolin-2-amine, 5-methyl- as a chemical probe. To achieve this, the synthesis of analogues featuring photoreactive groups or affinity tags would be a primary objective. These modified versions would be instrumental in identifying and validating the biological targets of this compound. By employing techniques such as affinity chromatography and mass spectrometry, researchers could potentially isolate and identify binding partners from cell lysates, thereby elucidating its mechanism of action at a molecular level.

Integration into Advanced Chemical Biology Tools.

A significant future direction for 1H-Imidazo[4,5-f]quinolin-2-amine, 5-methyl- would be its incorporation into sophisticated chemical biology tools. This could involve its use in the development of fluorescent sensors to monitor specific cellular activities or its integration into proteolysis-targeting chimera (PROTAC) technology. As a PROTAC component, it could be designed to selectively induce the degradation of a target protein, offering a novel therapeutic strategy. Furthermore, its unique chemical scaffold could be exploited in the design of activity-based probes to profile enzyme families within complex biological systems.

Potential for Combination Therapies in Preclinical Research Models.

Once the biological activity of 1H-Imidazo[4,5-f]quinolin-2-amine, 5-methyl- is established, a logical next step would be to explore its efficacy in combination with other therapeutic agents in preclinical models. For instance, if the compound is found to have anti-proliferative effects, it could be tested alongside known chemotherapeutic drugs to assess for synergistic or additive effects in cancer cell lines and animal models. Such studies would be crucial in determining its potential for clinical translation as part of a multi-drug regimen.

Exploration of Novel Therapeutic Indications.

The imidazoquinoline scaffold is known for a diverse range of biological activities. Future research on 1H-Imidazo[4,5-f]quinolin-2-amine, 5-methyl- should therefore include broad phenotypic screening to uncover novel therapeutic applications. High-throughput screening against a wide array of cell lines and disease models could reveal unexpected activities, such as antiviral, anti-inflammatory, or neuroprotective effects. Follow-up studies would then be required to validate these findings and elucidate the underlying mechanisms.

Emerging Research Areas and Unexplored Biological Activities.

Looking ahead, 1H-Imidazo[4,5-f]quinolin-2-amine, 5-methyl- could be investigated in emerging areas of chemical biology. This includes its potential role in modulating epigenetic pathways or influencing the gut microbiome. Its interactions with non-traditional biological targets, such as RNA or protein-protein interactions, could also be a fruitful area of investigation. The application of advanced analytical techniques will be paramount in uncovering these unexplored biological activities and defining new research frontiers for this compound.

Q & A

Q. What are the common synthetic routes for 1H-Imidazo(4,5-f)quinolin-2-amine, 5-methyl-?

The compound is typically synthesized via multi-step protocols. A key intermediate, quinoline-5,6-diamine, is prepared by reducing 6-nitro-quinoline-5-amine using SnCl₂. Subsequent cyclization with aldehydes (e.g., benzaldehyde derivatives) forms imidazo[4,5-f]quinoline scaffolds. Polyphosphoric acid, m-CPBA, and POCl₃ are critical reagents for functional group transformations, while LiAlH₄ or MeNH₂ may be used for reductions or substitutions .

Q. How can spectroscopic techniques validate the structure of 1H-Imidazo(4,5-f)quinolin-2-amine derivatives?

Structural confirmation relies on:

  • ¹H NMR : Peaks for aromatic protons (δ 7.5–9.0 ppm) and methyl groups (δ 2.0–3.0 ppm).
  • IR : Absorptions for N-H (3300–3500 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹).
  • Mass spectrometry : Molecular ion peaks matching calculated m/z (e.g., 289.33 for C₁₇H₁₅N₅ derivatives) . Elemental analysis (C, H, N) further confirms purity .

Q. What are the key physicochemical properties of this compound?

  • Molecular formula : C₁₁H₁₀N₄ (exact mass: 198.25).
  • Solubility : Limited in water but soluble in DMF, DMSO, or methanol.
  • Stability : Sensitive to light and oxidation; store under inert gas at –20°C .

Advanced Research Questions

Q. How to evaluate the allosteric modulation activity of 1H-Imidazo(4,5-f)quinolin-2-amine derivatives at the A₃ adenosine receptor (A3AR)?

  • Functional assays : Measure potentiation of agonist efficacy (e.g., Cl-IB-MECA) using cAMP inhibition or calcium mobilization assays.
  • Binding kinetics : Use radiolabeled ligands (e.g., [¹²⁵I]I-AB-MECA) to assess dissociation rate changes.
  • Structural modifications : Introduce 2-position substituents (e.g., phenyl, methyl) to probe steric and electronic effects on allosteric enhancement .

Q. How do structural modifications at the 2-position influence bioactivity?

Substituents at the 2-position (e.g., aromatic rings, alkyl groups) modulate:

  • Receptor binding affinity : Bulky groups may enhance hydrophobic interactions.
  • Allosteric vs. orthosteric effects : Smaller substituents (e.g., methyl) favor allosteric enhancement, while bulkier groups may interfere with equilibrium binding.
  • Metabolic stability : Electron-withdrawing groups (e.g., nitro) may reduce hepatic clearance .

Q. What mutagenicity and carcinogenicity data exist for this compound?

  • Ames test : Positive mutagenicity at 20 µg/plate (TA98 strain), indicating frameshift mutations.
  • IARC classification : Listed as a Group 2B carcinogen (possibly carcinogenic) due to heterocyclic aromatic amine (HAA) formation in heated foods.
  • Mitigation strategies : Assess metabolic activation pathways (e.g., CYP450-mediated N-hydroxylation) using in vitro hepatocyte models .

Q. How can X-ray crystallography resolve molecular interactions in imidazo[4,5-f]quinoline derivatives?

  • Crystal structure analysis : Reveals planar imidazo[4,5-f]quinoline cores with intramolecular hydrogen bonds (e.g., C-H···N) stabilizing conformations.
  • π-π stacking : Aromatic interactions between quinoline and imidazole rings (centroid distances ~3.5–3.6 Å) influence packing and solubility .

Q. How to optimize reaction yields during synthesis?

  • Condition screening : Use Cs₂CO₃ in DMF for alkylations to minimize side products.
  • Catalyst selection : Pd/H₂ for selective reductions of nitro intermediates.
  • Purification : Flash chromatography (ethyl ether/methanol gradients) or recrystallization (ethanol/water) improves purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.